![molecular formula C17H15ClN2O5 B4778176 propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B4778176.png)
propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate
Übersicht
Beschreibung
Propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It was first synthesized in 2005 by a team of researchers led by Dr. Raghavendra Rao at the National Brain Research Centre, India. Since then, CNB-001 has been studied extensively for its therapeutic effects and mechanism of action.
Wirkmechanismus
The exact mechanism of action of propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cell death. propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to activate the Nrf2-ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. It also inhibits the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects:
propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated and does not show any significant toxicity at therapeutic doses. propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate is its ability to protect neurons from oxidative stress and inflammation, which are common features of many neurological disorders. It has also shown good efficacy in various animal models of neurological disorders. However, one of the limitations of propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate is the lack of clinical data, as it is still in the preclinical stage of development.
Zukünftige Richtungen
There are several future directions for research on propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate. One area of interest is its potential use in combination therapy with other drugs for treating neurological disorders. Another area of research is the development of novel formulations and delivery methods for propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate to improve its efficacy and bioavailability. Further studies are also needed to elucidate the exact mechanism of action of propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate and its potential use in other disease models. Overall, propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate shows great promise as a potential therapeutic agent for treating neurological disorders, and further research is warranted to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
Propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has also been studied for its anti-inflammatory and antioxidant properties. propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate has shown promising results in improving cognitive function, reducing oxidative stress, and preventing neuronal damage in these models.
Eigenschaften
IUPAC Name |
propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-6-13(7-4-11)19-16(21)14-10-12(18)5-8-15(14)20(23)24/h3-8,10H,2,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGZBRDKFKRYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-{[(5-chloro-2-nitrophenyl)carbonyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-ethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4778094.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4778103.png)
![6-cyclopropyl-1-isopropyl-3-methyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4778111.png)
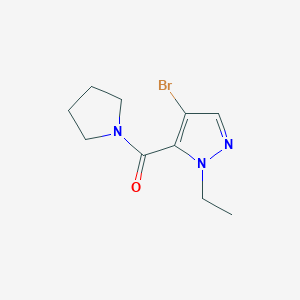
![N-(2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778115.png)
![ethyl 4-methyl-2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4778120.png)
![ethyl {[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B4778129.png)
![1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4778133.png)
![6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B4778136.png)
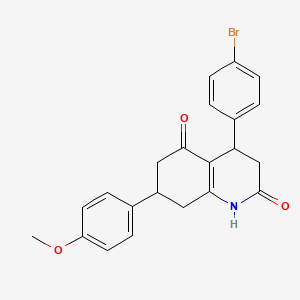
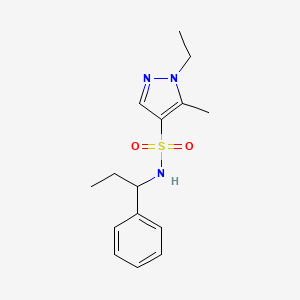
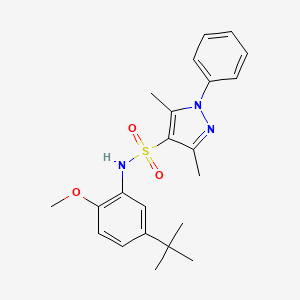
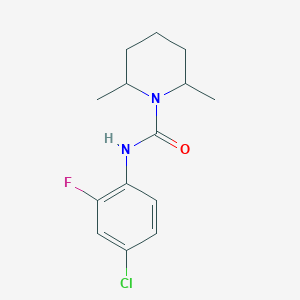
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4778182.png)